molecular formula C17H15ClO4S B2915770 methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate CAS No. 147435-97-0

methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

Cat. No. B2915770
CAS RN: 147435-97-0
M. Wt: 350.81
InChI Key: OXFBMFHALYDEPK-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate, also known as Methyl 4-chloro-4-methylbenzenesulfonate, is a compound that has been studied for its potential applications in scientific research. This compound has a wide range of uses, from its ability to be used as a reagent in chemical syntheses to its potential to be used as a drug target in drug discovery.

Scientific Research Applications

Antimicrobial Properties and Enzyme Inhibition

A novel derivative of methyl (2E)-3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate has been synthesized and characterized, showing potential as an antimicrobial agent and inhibitor of penicillin-binding protein PBP-2X. This compound exhibited good to moderate activity against bacterial and fungal pathogens, making it a candidate for further drug development. Computational studies predicted its drug-likeness and ADMET properties, indicating its potential in pharmacological applications (Murugavel et al., 2016).

Synthetic Applications

Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a closely related compound, has been synthesized and used in reactions with dimethyl malonate and methyl acetoacetate. These reactions afforded Michael adducts, showcasing the compound's utility in synthetic organic chemistry. The study highlights its role as a synthetic equivalent of methyl 3-(4-methylbenzenesulfonyl)prop-2-ynoate in these contexts (Vasin et al., 2016).

Another study demonstrated the reaction of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with acetylacetone, yielding a single product with an enol structure. This research contributes to the understanding of the reactivity and potential applications of this compound class in organic synthesis (Vasin et al., 2017).

Nonlinear Optical Properties

The derivative analyzed for its antimicrobial properties was also evaluated for its nonlinear optical activity, suggesting its usefulness in materials science for the development of optical devices. This finding, combined with its biological activities, underlines the compound's versatility in scientific research applications (Murugavel et al., 2016).

properties

IUPAC Name

methyl (E)-3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFBMFHALYDEPK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate

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